molecular formula C11H6O3 B3008031 4H-furo[3,2-c]chromen-4-one CAS No. 2290-09-7

4H-furo[3,2-c]chromen-4-one

Cat. No. B3008031
CAS RN: 2290-09-7
M. Wt: 186.166
InChI Key: PJSRBPQIBGEFRC-UHFFFAOYSA-N
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Description

4H-furo[3,2-c]chromen-4-one is a chemical compound with the molecular formula C11H6O3 . It contains a total of 22 bonds, including 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aromatic), and 1 furan .


Synthesis Analysis

The synthesis of 4H-furo[3,2-c]chromen-4-one has been achieved through various methods. One method involves the condensation of two equivalents of 4-hydroxycoumarin with arylglyoxals in boiling formic acid . Another approach uses a one-pot sequential coupling/cyclization strategy with 3-bromo-4-acetoxycoumarins and terminal alkynes . A three-component reaction of 4-hydroxycoumarin, aromatic amines, and α,β-epoxy ketones, catalyzed by ZnO-ZnAl2O4 nanocomposite, has also been reported .


Molecular Structure Analysis

The molecular structure of 4H-furo[3,2-c]chromen-4-one includes a five-membered furan ring and two six-membered rings . It also contains an ester group and an aromatic system .


Chemical Reactions Analysis

4H-furo[3,2-c]chromen-4-one has been involved in various chemical reactions. For instance, it has been used in a one-pot synthesis of furocoumarins via sequential Pd/Cu-catalyzed alkynylation and intramolecular hydroalkoxylation . It has also been part of a three-component reaction of aromatic amines, 4-hydroxycoumarin, and α,β-epoxy ketones .


Physical And Chemical Properties Analysis

4H-furo[3,2-c]chromen-4-one has a molecular weight of 186.163 Da . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Furo[3,2-c]chromen-4-ones

A facile and efficient strategy for modular access to furo[3,2-c]chromen-4-ones using 4-hydroxycoumarin and β-nitroalkenes via Lewis acid-catalyzed formal [3 + 2] annulation protocol is described . This reaction proceeds via cascade Michael addition/nucleophilic addition/elimination in the presence of Yb (OTf) 3 .

Building Block in Medicinal Compounds

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Biological and Pharmaceutical Activities

Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

Regioselective Cyclization

This compound has been used in a regioselective cyclization of hypervalent iodine reagents (HIR) with propiolic acids in the presence of a rhodium catalyst . The mild decarboxylation can tolerate a wide range of groups and generates 4H‐furo [3,2‐c]chromen‐4‐one derivatives in good isolated yields .

Antibacterial Effects

The preliminary bioassay results indicated that these products have a broad spectrum of antibacterial effects against Staphylococcus epidermidis, Staphylococcus aureus and Bacillus cereus .

Potential Lead Compounds for Drug Discovery

These compounds can potentially act as lead compounds for drug discovery .

Future Directions

The future directions for the study of 4H-furo[3,2-c]chromen-4-one could involve exploring its potential biological and pharmaceutical activities, given the known activities of similar compounds . Additionally, the development of more efficient and greener synthetic procedures could be a focus .

properties

IUPAC Name

furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O3/c12-11-8-5-6-13-10(8)7-3-1-2-4-9(7)14-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSRBPQIBGEFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CO3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-furo[3,2-c]chromen-4-one

Q & A

Q1: What are some common synthetic approaches to furo[3,2-c]chromen-4-ones?

A1: Several synthetic routes have been developed, including:

  • Multicomponent Reactions: These reactions efficiently combine starting materials like 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation to afford furo[3,2-c]chromen-4-ones in excellent yields [, ].
  • Decarboxylative Cyclization: This method employs rhodium catalysts to facilitate regioselective cyclization of hypervalent iodine reagents with propiolic acids, leading to diverse furo[3,2-c]chromen-4-one derivatives [].
  • Sequential Alkynylation/Cyclization: This strategy involves palladium/copper-catalyzed alkynylation of 3-bromo-4-acetoxycoumarins with terminal alkynes, followed by intramolecular hydroalkoxylation to yield furo[3,2-c]chromen-4-ones [].
  • Oxidative Radical Cyclization: Manganese(III) acetate mediates the radical cyclization of 4-hydroxycoumarin or 2-hydroxy-1,4-naphthoquinone with electron-rich alkenes, resulting in the formation of furo[3,2-c]chromen-4-ones or 2,3-dihydronaphtho[2,3-b]furan-4,9-diones, respectively [, ].

Q2: What is the molecular formula and weight of furo[3,2-c]chromen-4-one?

A2: The molecular formula is C11H6O3, and the molecular weight is 186.16 g/mol.

Q3: Are there any notable structural features of furo[3,2-c]chromen-4-one revealed by crystallography?

A3: Crystallographic studies of 3-phenyl-4H-furo[3,2-c]chromen-4-one show a planar tricyclic furocoumarin fragment. Interestingly, the phenyl substituent adopts a dihedral angle of 39.52° with this plane, potentially influencing its interactions [].

Q4: Do furo[3,2-c]chromen-4-one derivatives possess any significant biological activities?

A4: Yes, research suggests potential applications in various areas:

  • Anticancer Activity: Some highly oxygenated furo[3,2-c]chromen-4-ones exhibit promising in vitro anticancer activity against colon, lung, prostate, and breast cancer cell lines [, ].
  • Antimicrobial Activity: Several derivatives demonstrate notable antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains [, ].
  • Pyrimidine Biosynthesis Inhibition: Certain 3-(1H-indol-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives inhibit pyrimidine biosynthesis and display broad-spectrum antiviral activity, potentially by boosting the interferon response [].
  • Fluorescence Sensing: Furo[3,2-c]coumarin-derived sensors have been developed for the selective detection of Fe3+ ions, highlighting their potential in analytical applications [].

Q5: Are furo[3,2-c]chromen-4-one derivatives known for their catalytic properties?

A6: While not extensively studied for catalysis, nano-CoFe2O4@SiO2–PrNH2, a material incorporating furo[3,2-c]coumarin moieties, has been employed as an efficient and magnetically reusable catalyst in the synthesis of furo[3,2-c]coumarins under microwave irradiation []. This suggests potential for further exploration of their catalytic applications.

Q6: How do structural modifications of furo[3,2-c]chromen-4-ones influence their biological activities?

A6: Research suggests that:

  • Substitution Pattern: The presence and position of substituents on the furo[3,2-c]chromen-4-one core significantly affect anticancer and antimicrobial activities [, ].
  • Degree of Oxygenation: Highly oxygenated derivatives tend to exhibit enhanced biological activities, potentially due to improved target interactions [, ].

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